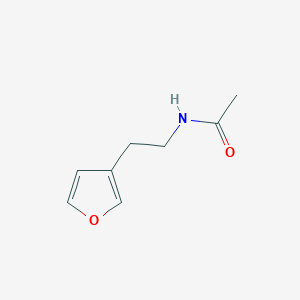

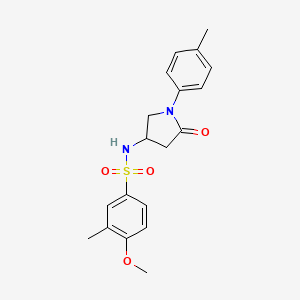

![molecular formula C14H11ClF3NO B2758089 4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1040024-81-4](/img/structure/B2758089.png)

4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antidiabetic Activities

4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives have been synthesized and tested for their antimicrobial and antidiabetic activities. These compounds demonstrated broad-spectrum activities against both Gram-positive and Gram-negative bacteria, as well as Saccharomyces cerevisiae, a type of yeast. Additionally, they exhibited significant inhibition of amylase and glucosidase, enzymes relevant to diabetes management. The interaction studies with human DNA suggest potential anticancer applications due to the observed effects on DNA structure, indicating these compounds could be explored further for therapeutic applications (Rafique et al., 2022).

Fluorescence Turn-On Detection

The compound has been utilized in the development of fluorescence turn-on detection for cysteine, an important amino acid. Through specific interactions that trigger fluorescence, this method offers a highly sensitive and selective approach for detecting cysteine over other similar compounds, showcasing the chemical's versatility in analytical chemistry applications (Liu et al., 2015).

Corrosion Inhibition

Research into Schiff bases derived from this compound has shown promising results in corrosion inhibition for mild steel in acidic conditions. These findings are significant for industrial applications, where corrosion resistance is crucial for prolonging the lifespan of metal components and structures (Prabhu et al., 2008).

Environmental and Chemical Applications

The compound has also been investigated for its reactivity and interactions with various environmental and chemical processes. For example, its derivatives have been studied for the oxidative transformation of antibacterial agents by manganese oxides, highlighting its potential role in environmental remediation and pollution control (Zhang & Huang, 2003).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, the reaction involves an oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, involves the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways .

Result of Action

Compounds with similar structures have been found to display potent analgesic efficacy . They were found to depress peripheral and centrally mediated pain by opioid independent systems .

properties

IUPAC Name |

4-chloro-2-[[4-(trifluoromethyl)anilino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDMKMZJSQVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)

![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)

![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)